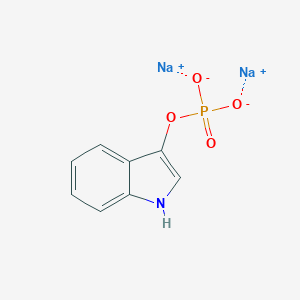

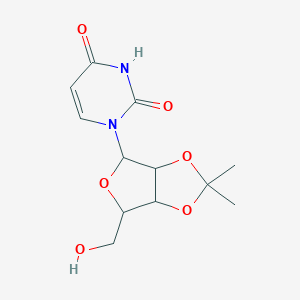

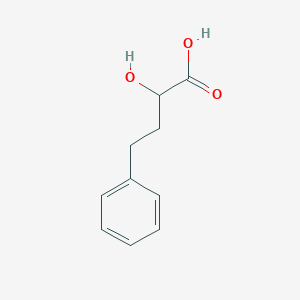

![molecular formula C14H12ClNO4S B043902 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid CAS No. 117309-41-8](/img/structure/B43902.png)

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid involves nucleophilic aromatic substitution reactions, followed by hydrogenation and subsequent oxidation steps. For instance, 2,6-bis[aryl(alkyl)sulfonyl]anilines, which share structural features with the target compound, are synthesized through these methods. The synthesis can also include electrochemical oxidation processes in the presence of arylsulfinic acids, leading to diaryl sulfone and N-phenylbenzenesulfonamide derivatives under specific conditions (Mohamadighader et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates well-defined intramolecular hydrogen bonds. These bonds serve to immobilize rotatable groups, leading to fluorescence enhancement and improved photostability. Absorption and fluorescence spectra of these molecules can show redshifts, indicating a push-pull effect with an extended π-conjugated system. This structural arrangement facilitates charge transfer from the central unit to the side groups through sulfonyl bridges (Beppu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid derivatives can include interactions with nucleophiles, leading to various sulfone and sulfonamide derivatives. For instance, electrochemical studies have demonstrated that chloronium intermediates react with benzenesulfinic acid to produce these derivatives. Computational studies support these findings, showing the possible products through calculations of natural charge and thermodynamic stability (Mohamadighader et al., 2020).

Physical Properties Analysis

The physical properties, such as fluorescence emissions and photostability, of compounds structurally related to 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, are significantly influenced by their molecular structure. The intramolecular hydrogen bonds and the extended π-conjugated system contribute to these properties. The presence of sulfonyl groups also affects the compound's solubility and environmental sensitivity, leading to potential applications as fluorescence probes (Beppu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are dictated by the sulfonyl and anilino groups. These groups facilitate various reactions, including sulfonation and the formation of sulfonamide derivatives. The reactivity towards different nucleophiles and the potential for further functionalization make these compounds versatile intermediates in organic synthesis. The electrochemical properties, such as oxidation potentials, are also crucial for understanding the compound's behavior in different chemical environments (Mohamadighader et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity:

- The compound has been used in the synthesis of novel organic compounds, such as 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, showcasing its utility in organic synthesis (Walter, 1994).

- It plays a role in the activation of carboxylic acids, aiding in the formation of anhydrides and amides, which is important in the field of organic chemistry (Pasquato, Santoni, & Modena, 2001).

Applications in Synthesis of Bioactive Compounds:

- The reactivity of related anhydrides towards nitrogen nucleophiles has been studied, leading to the synthesis of compounds with potential antimicrobial activities (Ammar et al., 2011).

- It is involved in the synthesis of various benzothiazines and their sulfones, compounds that could have significant bioactive properties (Thomas, Gupta, & Gupta, 2003).

Catalysis and Environmental Applications:

- The compound has been part of research focusing on environmental protection through the degradation of herbicides in aqueous solutions (Mehralipour & Kermani, 2021).

- It has also been used in the study of electrochemical oxidation of related compounds, indicating its potential application in environmental remediation (Mohamadighader et al., 2020).

Miscellaneous Applications:

- Its derivatives have been synthesized for various studies, such as the creation of bulky steric hindrance intermediates for potential use in organic semiconductor luminescent devices (Zhao et al., 2016).

- It has been used in the synthesis of biocides with potential molluscicidal and fungicidal activities (Asaad, Grant, & Latif, 1988).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINSNNGAGBNQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327022 |

Source

|

| Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid | |

CAS RN |

117309-41-8 |

Source

|

| Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

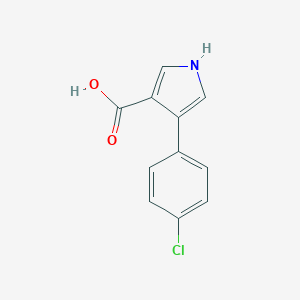

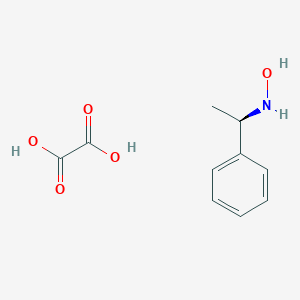

![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)